Definition and Role as a Stable Isotope in Pharmaceutical Research
Atazanavir-d18 (Synonyms: BMS-232632-d18, C38H34D18N6O7) is a deuterium-stabilized isotopologue of the HIV-1 protease inhibitor atazanavir, where eighteen hydrogen atoms (¹H) are replaced by deuterium (²H/D). This strategic substitution yields a molecular weight of 722.97 g/mol, distinguishing it from the parent compound (704.86 g/mol) while retaining identical steric and electronic properties [1] [5] [9]. The deuterium atoms are incorporated at metabolically vulnerable sites, specifically the tert-butyl groups and methylene bridges, rendering it a non-radioactive tracer [1] [5].
In pharmaceutical research, Atazanavir-d18 serves as an indispensable internal standard for quantitative mass spectrometry, enabling precise measurement of atazanavir concentrations in biological matrices (plasma, tissues). Its near-identical chromatographic behavior co-elutes with unlabeled atazanavir, while distinct mass spectral signatures (∆m/z = +18) eliminate analytical interference [1] [3]. This allows researchers to:
- Quantify drug biodistribution and clearance kinetics
- Identify metabolites via fragmentation patterns
- Validate bioanalytical methods per FDA/EMA guidelines [9]
Table 1: Key Physicochemical Properties of Atazanavir-d18
Property | Value |
---|
CAS Registry Number | 1092540-52-7 |
Molecular Formula | C38H34D18N6O7 |
Exact Mass | 722.503 g/mol |
Isotopic Purity | ≥98% D18 (typically specified) |
Primary Application | Internal standard for LC-MS/MS |
Significance of Deuterium Labeling in Protease Inhibitor Studies
Deuterium’s incorporation into protease inhibitors exploits the Deuterium Kinetic Isotope Effect (DKIE), where the higher mass of deuterium strengthens the C–D bond (vs. C–H) by reducing vibrational frequency, thereby increasing the activation energy required for bond cleavage. This results in a reduced rate of oxidative metabolism—typically by cytochrome P450 (CYP) enzymes—with kH/kD ratios ranging from 2–10 [3]. For atazanavir, which undergoes CYP3A4-mediated monooxygenation, deuteration at key sites:
- Extends metabolic half-life: Slowed degradation allows lower dosing frequency in preclinical models [3].
- Minimizes toxic metabolite formation: Reduces generation of electrophilic intermediates that cause off-target effects [3] [4].
- Reveals metabolic soft spots: By comparing deuterated vs. non-deuterated metabolism, researchers identify sites most susceptible to oxidation [1].
Mass spectrometry studies using Atazanavir-d18 have elucidated atazanavir’s metabolic pathways, confirming major routes:
Dioxygenation > Glucuronidation > N-Dealkylation > Hydrolysis [4]
Table 2: Impact of Deuterium Labeling on Protease Inhibitor Properties
Parameter | Non-Deuterated Atazanavir | Deuterated Analogues | Research Advantage |
---|
Metabolic Stability | t½ ~7 hours | ↑ 1.5–2.5 fold | Prolonged exposure quantification |
Mass Spectral Detection | m/z 704.9 [M+H]+ | m/z 722.9 [M+H]+ | Isobaric discrimination in assays |
Enzyme Binding | Ki = 2.6 nM | Unchanged | Target engagement unaffected |
Historical Development of Deuterated Atazanavir Analogues
The development of deuterated atazanavir analogues emerged from two converging trends: the clinical success of "deuterium switches" (e.g., deutetrabenazine, FDA-approved 2017) and the need to overcome pharmacokinetic limitations of first-generation HIV protease inhibitors [3] [10]. Key milestones include:
- 2009: Concert Pharmaceuticals secured a landmark $1B deal with GlaxoSmithKline to develop CTP-518, a deuterated atazanavir analogue designed to eliminate ritonavir boosting. By slowing CYP3A4-mediated clearance, CTP-518 aimed to maintain therapeutic atazanavir concentrations without co-administering ritonavir—a potent CYP inhibitor associated with dyslipidemia and gastrointestinal toxicity [10].
- 2010–2015: Preclinical studies demonstrated CTP-518’s >2-fold longer half-life vs. atazanavir in animal models, supporting Phase I trials. However, patent disputes with Novartis (original atazanavir patent holder) complicated development [10].
- Post-2019: With Novartis’ atazanavir patent expiring in 2019, research expanded toward using deuterated forms like Atazanavir-d18 as mechanistic probes:
- Characterizing resistance mutations (e.g., I50L, V82A) by correlating deuterium-induced metabolic shifts with viral susceptibility [6]
- Quantifying drug-drug interactions (e.g., with tenofovir) using stable isotope tracers [1] [8]
Table 3: Historical Timeline of Deuterated Atazanavir Development
Year | Event | Significance |
---|
2009 | GSK-Concert $1B collaboration on CTP-518 | First major investment in deuterated HIV therapeutics |
2012 | Phase I trials of CTP-518 | Proof-of-concept for ritonavir-free dosing |
2019 | Novartis patent expiry for atazanavir | Accelerated research on deuterated generics |
2022 | Studies on resistance using deuterated forms | Identified mutation L89T in non-subtype B viruses [6] |
Deuterated analogues like Atazanavir-d18 now serve as critical tools for optimizing next-generation protease inhibitors, particularly in addressing global health challenges like subtype-B-independent resistance and simplified dosing [6] [10].